molecular formula C20H13N3OS B2571456 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 503432-78-8

8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B2571456
CAS No.: 503432-78-8
M. Wt: 343.4
InChI Key: XAYRGLFYSBBMHA-UHFFFAOYSA-N
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Description

This polycyclic compound features a tetracyclic framework with fused heterocyclic rings, including a 15-thia (sulfur) group, 9,10,17-triaza (three nitrogen atoms), and a ketone moiety at position 11. The methyl and phenyl substituents at positions 8 and 14, respectively, contribute to its steric and electronic profile.

Properties

IUPAC Name

8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS/c1-12-14-9-5-6-10-15(14)18-21-19-16(20(24)23(18)22-12)11-17(25-19)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYRGLFYSBBMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4)C5=CC=CC=C15
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamines with o-cyanobenzaldehydes, followed by cyclization reactions to form the triazatetracyclic core . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as HY zeolite .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Composition and Ring Systems

15-Thia vs. 14-Oxa Substitution
  • Analog from : (1S,12R,16S)-15-Methyl-8-phenyl-14-oxa-8,10,15-triazatetracyclo[...]-9-one replaces sulfur with oxygen (14-oxa). Oxygen’s higher electronegativity may reduce electron density in the ring system compared to sulfur, affecting reactivity and solubility .
Triaza vs. Diazatetracyclic Systems
  • Methyl 11,14,16-Triphenyl-8,12-Dioxa-14,15-Diazatetracyclo[...]-10-Carboxylate () : Features two nitrogens (14,15-diaza) and two oxygens (8,12-dioxa). The reduced nitrogen count may limit hydrogen-bonding capacity compared to the target compound .

Substituent Effects and Functional Groups

Methyl and Phenyl Groups
  • 16-Methyl-11-(2-Methylphenyl)-14-Phenyl-8,12-Dioxa-14,15-Diazatetracyclo[...]-10-Carbonitrile (): Includes a 2-methylphenyl group and cyano substituent.
Ketone vs. Ester/Carboxylate Moieties
  • Target Compound: The 11-ketone group may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor.
  • Methyl Ester Derivatives () : The ester group (-COOCH₃) increases hydrophobicity and may influence metabolic stability compared to the ketone .

Crystallographic and Conformational Insights

  • Methyl 11,14,16-Triphenyl-8,12-Dioxa-14,15-Diazatetracyclo[...]-10-Carboxylate () : X-ray analysis reveals planar aromatic rings and intermolecular π-π interactions. The target’s sulfur atom may induce puckering or deviate from planarity due to larger atomic size .
  • N-[(8E)-12-Methyl-14-Phenyl-10,13,14,16-Tetraazatetracyclo[...]-8-Ylidene]Hydroxylamine () : Exhibits a hydroxylamine substituent, which could form intramolecular hydrogen bonds absent in the target compound .

Biological Activity

8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex organic compound notable for its unique tetracyclic structure and potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its diverse biological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H13N3OS\text{C}_{20}\text{H}_{13}\text{N}_{3}\text{OS}

Key Features

  • Tetracyclic Structure : The unique arrangement of rings contributes to its biological activity.
  • Functional Groups : Presence of nitrogen and sulfur atoms enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding interactions can modulate the activity of these targets, leading to various pharmacological effects.

Biological Activities

Research findings indicate that 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests that it may inhibit the growth of cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, it was observed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) indicated that treatment with 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.

Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindings
AntimicrobialMIC TestingMIC = 32 µg/mL for S. aureus & E. coli
AnticancerMTT Assay on MCF-7 Cells50% viability reduction at 25 µM
Anti-inflammatoryCytokine AssayReduced TNF-alpha & IL-6 production

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